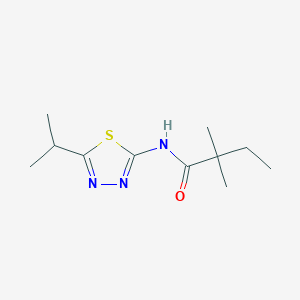![molecular formula C15H21N3O4S B5706230 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine, also known as BZM, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical agent. BZM belongs to the class of compounds known as sulfonamides, which are widely used in the treatment of bacterial infections. However, BZM has been found to have a range of other potential applications, including as a tool for scientific research.
作用机制
The mechanism of action of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has been shown to increase the release of dopamine in certain brain regions, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has a range of biochemical and physiological effects, many of which are related to its activity at the dopamine D2 receptor. 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has been shown to increase locomotor activity in rodents, suggesting that it may have stimulant-like effects. In addition, 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has been shown to improve cognitive function in animal models of cognitive impairment.
实验室实验的优点和局限性
One of the key advantages of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine as a tool for scientific research is its high affinity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in the brain. However, there are also some limitations to the use of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine in laboratory experiments. For example, its effects on behavior and cognition may be difficult to interpret, and its use may be restricted in some countries due to regulatory concerns.
未来方向
There are many potential future directions for research involving 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine. One area of interest is the development of novel compounds that are based on the structure of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine but have improved pharmacological properties. Another area of interest is the use of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine as a tool for studying the role of the dopamine D2 receptor in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Conclusion
In conclusion, 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine is a valuable tool for scientific research, particularly in the field of neuroscience. Its high affinity for the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in the brain. However, there are also some limitations to its use, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine involves the reaction of morpholine with piperazine and benzoyl chloride in the presence of a base. The resulting compound is then sulfonated using sulfur trioxide to produce the final product. The synthesis of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has been used extensively in scientific research, particularly in the field of neuroscience. One of the key applications of 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine is as a ligand for the dopamine D2 receptor. This receptor is involved in a range of physiological processes, including movement, motivation, and reward. 4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine has been shown to bind to the D2 receptor with high affinity, making it a valuable tool for studying the role of this receptor in the brain.
属性
IUPAC Name |
(4-morpholin-4-ylsulfonylpiperazin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-15(14-4-2-1-3-5-14)16-6-8-17(9-7-16)23(20,21)18-10-12-22-13-11-18/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNOKJPJDWSISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Morpholin-4-ylsulfonylpiperazin-1-yl)-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)




![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)
